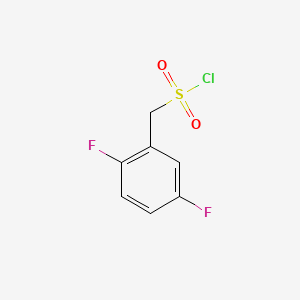

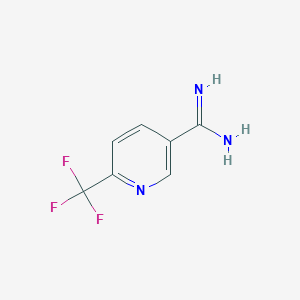

(2,5-difluorophenyl)methanesulfonyl Chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2,5-Difluorophenyl)methanesulfonyl chloride is a chemical compound that is part of a broader class of methanesulfonates. These compounds are often used in various chemical reactions and have applications in pharmaceuticals and agrochemicals due to their ability to act as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related methanesulfonates can be achieved through reactions involving methanesulfonyl chloride. For instance, 2,4-dichlorophenyl methanesulfonate, a compound similar to this compound, was synthesized using methanesulfonyl chloride and 2,4-dichlorophenol in the presence of a base . This method could potentially be adapted for the synthesis of this compound by substituting the appropriate difluorophenol isomer.

Molecular Structure Analysis

While the specific molecular structure of this compound is not detailed in the provided papers, related compounds have been studied. For example, the structure of 4-nitrophenyl[bis(ethylsulfonyl)]methane was analyzed in a 1:1 complex with 1,5,7-triazabicyclo[4.4.0]dec-5-ene, revealing insights into the hydrogen bonding interactions and the lengths of these bonds . Such structural analyses are crucial for understanding the reactivity and potential interactions of this compound.

Chemical Reactions Analysis

Methanesulfonates, including those with difluorophenyl groups, are versatile in chemical synthesis. For example, bromodifluoro(phenylsulfanyl)methane, a related compound, was used in Friedel–Crafts-type alkylation reactions to produce thioesters, benzophenones, and xanthones . This demonstrates the potential of this compound to participate in similar electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, the synthesis of 2,4-dichlorophenyl methanesulfonate provided information on the yield and specific activity of the compound when labeled with radioactive isotopes . These properties are important for the application of such compounds in studies of metabolic fate and environmental impact.

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

- Methanesulfonyl chloride, including derivatives like (2,5-difluorophenyl)methanesulfonyl chloride, forms room-temperature ionic liquids with AlCl3. These are studied for their electrochemical properties, notably in the context of vanadium pentoxide (V2O5) films prepared via the sol-gel route. These films show potential as cathodes with reversible sodium intercalation capabilities, indicating utility in battery technologies (Su, Winnick, & Kohl, 2001).

Synthetic Chemistry

- In synthetic chemistry, methanesulfonyl chloride is involved in complex reactions, such as the synthesis of 2-chloro-1,1-difluoroallyl mesylates through novel rearrangement processes. This further participates in Pd-catalyzed reactions with diethylzinc leading to bond formation and dehydrofluorination, showcasing its role in constructing complex molecular structures (Ando et al., 2005).

- Additionally, it's used in the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-Endo-Trig Cyclisation reactions, highlighting its versatility in creating diverse molecular frameworks (Craig, Jones, & Rowlands, 2000).

Biochemical and Medicinal Chemistry

- The compound is instrumental in the field of medicinal chemistry as well. For instance, its derivatives have been explored as carbonic anhydrase inhibitors, serving as potential therapeutic agents for lowering intraocular pressure in glaucoma. This highlights its importance in drug design and pharmaceutical applications (Scozzafava et al., 2000).

Materials Science

- In materials science, derivatives of methanesulfonyl chloride, like this compound, are used to improve the interfacial stability of LiMn2O4 cathode/electrolyte interfaces in lithium-ion batteries, especially at elevated temperatures. This reflects its significance in enhancing the performance and lifespan of energy storage devices (Huang et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2,5-difluorophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVRECXGNKZPIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CS(=O)(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375782 |

Source

|

| Record name | (2,5-difluorophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179524-62-0 |

Source

|

| Record name | (2,5-difluorophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1302782.png)

![2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine](/img/structure/B1302783.png)

![Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1302791.png)